Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: Methyl 2-methoxy-3-(4-methoxyphenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl p-methoxycinnamate
- Methyl ferulate
- Methyl 4-hydroxy-3-methoxycinnamate
Uniqueness
Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
113337-48-7 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-4-9(5-7-10)8-11(15-2)12(13)16-3/h4-8H,1-3H3 |
InChI Key |
AZUSBAOXOFSLBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OC)OC |
Origin of Product |
United States |
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